molecular formula C9H14O4 B1290315 Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate CAS No. 324570-25-4

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

Cat. No. B1290315
M. Wt: 186.2 g/mol
InChI Key: ZBXPERMBEFSQSO-UHFFFAOYSA-N
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Description

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is a compound that has been the subject of various synthetic studies. The compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered oxygen-containing heterocycle, and an ethyl ester group attached to a 3-oxopropanoate moiety. This structure is of interest due to its potential applications in the synthesis of various organic molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a method for synthesizing ethyl 5-O-(2'-tetrahydropyranyl)-2, 3-anhydro-β-DL-lyxofuranoside, a compound with a similar tetrahydrofuran ring, was developed through the action of alkali on a chlorohydrin derivative . This process involved the preparation of the chlorohydrin derivative by hypochlorous acid addition to a dihydrofuran compound. Although not the exact target molecule, this study provides insight into the synthetic routes that could be adapted for the synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate.

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate has been elucidated using various analytical techniques. For example, the structure of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate was determined using elemental analysis, IR, 1H-NMR, mass spectral, and X-ray data . These techniques are crucial for confirming the molecular structure of synthesized compounds and could be applied to Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate to ensure the accuracy of its synthesis.

Chemical Reactions Analysis

The reactivity of compounds containing the tetrahydrofuran ring and oxopropanoate groups has been studied. For instance, alkylation reactions of ethyl 2-oxotetrahydrofuran-3-carboxylates have been performed to yield new substituted tetrahydrofuran-2-ones . These reactions are significant as they provide pathways to modify the tetrahydrofuran core of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, potentially leading to the synthesis of a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, such compounds are characterized by their solubility in common organic solvents, melting points, and boiling points, which are essential for their handling and application in further chemical reactions. The reactivity of the ester and oxopropanoate groups also plays a significant role in the compound's behavior in chemical syntheses, as seen in the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates .

Safety And Hazards

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is associated with several safety hazards. It has been assigned the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements P261, P302+P352, and P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and rinsing cautiously with water if it gets in the eyes .

properties

IUPAC Name

ethyl 3-oxo-3-(oxolan-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXPERMBEFSQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628535
Record name Ethyl 3-oxo-3-(oxolan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

CAS RN

324570-25-4
Record name Ethyl 3-oxo-3-(oxolan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-oxo-3-(oxolan-3-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of lithium bis(trimethylsilyl)amide (1 M in hexanes; 100 mL) in THF (200 mL) at −78° C. was added dry ethyl acetate (10.8 g, 12 mL, 122.5 mmol) dropwise. After 30 min at −78° C., the mixture was treated with a solution of tetrahydro-furan-3-carboxylic acid methyl ester (6.0 g, 46.1 mmol) in THF (50 mL). After 4 h at −78° C., the reaction was quenched with satd. aq. NH4Cl, warmed to rt, and extracted with EtOAc (5×75 mL). The combined organic layers were washed with satd. aq. NaCl, dried, and concentrated to give a colorless oil. Chromatography on SiO2 (EtOAc/CH2Cl2) afforded the title compound (3.3 g).
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100 mL
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12 mL
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6 g
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50 mL
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